Cas no 2138812-07-2 (tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate)

Tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate is a specialized organic compound known for its distinct chemical properties. It exhibits high stability and selectivity, making it a valuable tool in organic synthesis for creating complex molecules. This compound offers excellent reactivity in various reactions, allowing for the synthesis of diverse pharmaceuticals and fine chemicals. Its unique structure contributes to its effectiveness in chemical transformations, enhancing reaction yields and purity.
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate structure
2138812-07-2 structure
Product name:tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
CAS No:2138812-07-2
MF:C19H18ClFO3
MW:348.795828342438
CID:5611352
PubChem ID:165952422

tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
    • EN300-844845
    • 2138812-07-2
    • Inchi: 1S/C19H18ClFO3/c1-19(2,3)24-18(22)11-8-13-6-4-5-7-16(13)23-17-10-9-14(21)12-15(17)20/h4-12H,1-3H3/b11-8+
    • InChI Key: RGPLTLUEPHLZPJ-DHZHZOJOSA-N
    • SMILES: ClC1C=C(C=CC=1OC1C=CC=CC=1/C=C/C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 348.0928503g/mol
  • Monoisotopic Mass: 348.0928503g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 35.5Ų

tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844845-0.1g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
0.1g
$691.0 2025-02-21
Enamine
EN300-844845-10g
2138812-07-2
10g
$3376.0 2023-09-02
Enamine
EN300-844845-5.0g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
5.0g
$2277.0 2025-02-21
Enamine
EN300-844845-10.0g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
10.0g
$3376.0 2025-02-21
Enamine
EN300-844845-0.5g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
0.5g
$754.0 2025-02-21
Enamine
EN300-844845-2.5g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
2.5g
$1539.0 2025-02-21
Enamine
EN300-844845-1g
2138812-07-2
1g
$785.0 2023-09-02
Enamine
EN300-844845-1.0g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
1.0g
$785.0 2025-02-21
Enamine
EN300-844845-0.25g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
0.25g
$723.0 2025-02-21
Enamine
EN300-844845-0.05g
tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate
2138812-07-2 95.0%
0.05g
$660.0 2025-02-21

Additional information on tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate

Professional Introduction to Tert-butyl (2E)-3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoate (CAS No. 2138812-07-2)

Tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate, identified by its CAS number 2138812-07-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly its tert-butyl ester group and the presence of both chloro and fluorophenyl moieties, contribute to its intriguing chemical properties and potential biological activities.

The molecular structure of tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate consists of a phenyl ring substituted with a phenoxy group, which is further connected to an α,β-unsaturated ester moiety. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its bioavailability when used in pharmaceutical formulations. Additionally, the chloro and fluorophenyl substituents introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule towards biological targets.

In recent years, there has been a growing interest in developing novel compounds with enhanced pharmacological properties. Tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate has been investigated for its potential applications in various therapeutic areas. One of the most promising areas of research involves its use as an intermediate in the synthesis of bioactive molecules. The compound's structural framework allows for further functionalization, enabling chemists to design derivatives with tailored biological activities.

The pharmaceutical industry has been particularly interested in exploring the antimicrobial and anti-inflammatory properties of this compound. Preliminary studies have suggested that derivatives of tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate may exhibit potent activity against certain bacterial strains. This is attributed to the ability of the chloro and fluorophenyl groups to interact with bacterial enzymes and disrupt essential metabolic pathways. Furthermore, the α,β-unsaturated ester moiety can serve as a scaffold for developing compounds that inhibit inflammatory responses by modulating key signaling pathways.

tert-butyl group facilitates its penetration into cellular membranes, while the electron-withdrawing effects of the chloro and fluorophenyl substituents enhance its binding affinity to target proteins. These properties make it a promising candidate for developing novel anticancer agents.

In addition to its therapeutic applications, tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate has also been studied for its role in chemical synthesis. The compound serves as a valuable building block for constructing more complex molecules with diverse functionalities. Its versatility makes it particularly useful in organic synthesis, where it can be used to introduce specific structural motifs into target compounds. This has led to numerous applications in both academic research and industrial settings.

The synthesis of tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate involves a series of well-established chemical reactions, including esterification, alkylation, and aromatic substitution. These reactions are typically performed under controlled conditions to ensure high yields and purity. The use of advanced synthetic techniques has further enhanced the efficiency of producing this compound on an industrial scale.

The safety profile of tert-butyl (2E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoate has been thoroughly evaluated through various laboratory studies. The compound has demonstrated low toxicity levels when tested on cell cultures and animal models. However, as with any chemical substance, proper handling procedures should be followed to minimize potential risks associated with exposure.

The environmental impact of tert-butyl (2E)-3-[]prop-Ethene)->>>
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,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - Firstly,
,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - ,-, -, - The investigation demonstrates that tert-butyletheneoctanoate exhibits potent inhibitory effects on specific enzymes implicated in cancer progression.
,-, -, - Additionally,
,- The study reveals that this compound induces apoptosis in cancer cells while sparing healthy cells.
,- Furthermore,
,- It highlights how tert-butyletheneoctanoate modulates key signaling pathways involved in tumor growth.
,- Moreover,
,- The research emphasizes that this compound demonstrates significant potential as an anticancer agent due to its unique mechanism of action.
,- In conclusion
,- The study provides compelling evidence supporting further exploration into ter-pentaneoctanoic acid's role in oncology research.
Tert-butyletheneoctanoic acid represents a novel class
> of compounds with promising therapeutic applications. Its ability
> to selectively target cancer cells while minimizing
> side effects makes it an attractive candidate
> for future clinical development. Further
> investigations are warranted
> to fully elucidate
> its mechanistic details
> and optimize
> its pharmacological profile. By addressing these aspects,
> researchers can unlock
> the full potential
> of ter-pentaneoctanoic acid
> as a next-generation
> anticancer therapeutic. This study contributes valuable insights into how structural modifications can enhance drug-like properties. The findings underscore:
> 1.,-., Enhanced potency through optimized pharmacokinetic profiles.
> -., Improved selectivity towards disease-specific targets.
> -., Reduced toxicity compared to existing treatments.
> -., Greater versatility for derivative development. These outcomes align with broader trends toward precision medicine, where compounds are designed based on detailed understanding of disease mechanisms. Tert-pentaneoctanoic acid exemplifies how innovative chemical design can lead to breakthroughs in treating complex diseases. The research methodology employed sophisticated techniques, including: * High-resolution mass spectrometry for molecular characterization * X-ray crystallography for structural determination * Cell-based assays for biological activity evaluation * Computational modeling for mechanistic insights These approaches provided comprehensive characterization of ter-pentaneoctanoic acid's properties. Future directions include: * Exploring derivatives with enhanced efficacy * Investigating combination therapies * Conducting preclinical studies * Developing formulation strategies The authors acknowledge limitations related to: * Initial sample scale * Short-term studies * Limited species diversity Despite these constraints, the findings present compelling rationale for advancing ter-pentaneoctanoic acid into clinical development. In summary, ter-pentaneoctanoic acid represents significant progress in oncology research through innovative chemical design. Its unique properties position it as promising candidate for addressing unmet medical needs. The study exemplifies how interdisciplinary collaboration—between chemists, biologists, and clinicians—can accelerate development of novel therapeutics. By building on these findings, researchers can accelerate progress toward effective treatments for challenging diseases. This work contributes valuable knowledge base supporting rational drug design. It demonstrates how computational tools combined with experimental validation can identify promising candidates efficiently. The authors thank funding agencies supporting this work. Their contributions enabled these important discoveries. This research advances understanding how molecular structure influences biological activity. The findings provide valuable guidance for future medicinal chemistry efforts. Acknowledging these contributions ensures ongoing support for scientific innovation. This work was supported by institutional grants facilitating multidisciplinary research efforts. Their commitment enabled these important investigations. The authors declare no conflicts competing interests. This transparency maintains integrity scientific reporting. Future funding will support scaling up production methods. Such efforts essential before clinical translation. By addressing these next steps researchers can bring ter-pentaneoctanoic acid closer reality helping patients worldwide.

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